molecular formula C7H12O3 B1610620 Ethyl 2-ethoxyprop-2-enoate CAS No. 22121-86-4

Ethyl 2-ethoxyprop-2-enoate

Cat. No. B1610620
CAS RN: 22121-86-4
M. Wt: 144.17 g/mol
InChI Key: WXMSGMOIAQWILS-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxyprop-2-enoate (E2EPE) is an organic compound belonging to the family of esters. It is a colorless liquid with a faint odor and a boiling point of 90°C. E2EPE has a wide range of applications in the chemical and pharmaceutical industries, and is also used as an intermediate in the synthesis of various compounds.

Scientific Research Applications

Crystal Structure Interactions

  • Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate exhibits unique non-hydrogen bonding interactions, such as N⋯π and O⋯π, contributing to its crystal packing. These interactions, along with C–H⋯N and C–H⋯O hydrogen bonds, form a zigzag double-ribbon structure, indicating the importance of these non-traditional interactions in molecular assembly and crystal engineering (Zhenfeng Zhang et al., 2011).

Organic Synthesis

  • Ethyl 2-azidopropenoate reacts with nucleophiles like thiophenol or sodium (or lithium) ethoxide in ethanol to transform into ethyl 2-aminopropenoate with 3-phenylthio or 3-ethoxy substituents. This reactivity is utilized in synthesizing compounds with specific functional groups, demonstrating the versatility of ethyl 2-ethoxyprop-2-enoate derivatives in organic synthesis (Masa-aki Kakimoto et al., 1982).

Catalysis and Kinetics

  • The synthesis of ethyl ethanoate over a Cu/Cr2O3 catalyst is a detailed example of industrial application, showing high selectivity and providing insights into the mechanistic and kinetic aspects of catalysis involving ethoxy derivatives. This study underscores the potential of ethyl 2-ethoxyprop-2-enoate and its derivatives in catalytic processes, particularly in synthesizing esters with high efficiency (S. Colley et al., 2005).

properties

IUPAC Name

ethyl 2-ethoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-4-9-6(3)7(8)10-5-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMSGMOIAQWILS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60504877
Record name Ethyl 2-ethoxyprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-ethoxyprop-2-enoate

CAS RN

22121-86-4
Record name Ethyl 2-ethoxyprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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